molecular formula C11H12N4O B2688995 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 942734-34-1

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2688995
CAS No.: 942734-34-1
M. Wt: 216.244
InChI Key: XRHWWPWFZWDFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound featuring a pyrazole carboxamide core linked to a 6-methylpyridin-2-yl group. This structure is part of a privileged scaffold in medicinal chemistry, with the pyrazole moiety being recognized as a significant pharmacophore for its extensive therapeutic profile . Compounds within this class are frequently investigated for their potential as anticancer and anti-inflammatory agents, among other biological activities . In anticancer research, closely related pyrazole carboxamide derivatives have demonstrated promising cytotoxic effects by inducing cell apoptosis and autophagy in various cancer cell lines, including A549 and NCI-H460 . The mechanism of action for pyrazole carboxamides can involve targeting key cellular pathways. Some analogues function as kinase inhibitors, such as Transforming Growth Factor-β (TGF-β) type 1 receptor kinase (ALK5) inhibitors, which play a role in modulating cell proliferation and is a target in fibrosis and cancer . Other pyrazole carboxamides have been shown to disrupt mitochondrial function in pathogens by inhibiting critical enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II), leading to energy depletion . This mechanism is well-established in agricultural fungicides but highlights the potential for targeting metabolic pathways in eukaryotic cells. This compound is intended for use in non-clinical, in-vitro investigations only. It is strictly for laboratory research applications and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-4-3-5-10(12-8)13-11(16)9-6-7-15(2)14-9/h3-7H,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWWPWFZWDFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the pyridine ring: The pyrazole ring is then reacted with a pyridine derivative, such as 2-bromo-6-methylpyridine, in the presence of a base like potassium carbonate.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its specific substitution pattern allows for various functionalizations that can lead to novel materials with tailored properties.

Biology

This compound has garnered attention for its biological activities, particularly in enzyme inhibition. Research indicates its potential as an inhibitor of kinases, which are crucial in various signaling pathways. Kinase inhibitors are essential in cancer therapy due to their role in regulating cell proliferation and survival.

Mechanism of Action:
The mechanism involves binding to the active site or allosteric sites of target enzymes, thereby inhibiting their activity. This modulation can significantly affect cellular signaling pathways, making it a candidate for therapeutic applications.

Medicine

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is being explored for its therapeutic effects, including:

  • Anti-inflammatory Properties: Studies suggest that this compound can inhibit inflammatory pathways, making it a potential treatment for inflammatory diseases.
  • Anticancer Activity: Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound:

  • Enzyme Inhibition Studies: A study published in PMC demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression. The structure–activity relationship (SAR) analysis revealed that modifications at the pyridine ring could enhance inhibitory potency .
  • Therapeutic Potential: In vitro assays have shown that 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide exhibits significant anti-inflammatory activity in models of rheumatoid arthritis .
  • Synthesis and Characterization: A recent publication outlined synthetic routes leading to this compound and evaluated its biological activity against various pathogens, indicating moderate antifungal properties .

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in drug design .

Biological Activity

1-Methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is C12H12N4OC_{12}H_{12}N_{4}O with a molecular weight of approximately 232.25 g/mol. The structure features a pyrazole ring with a methyl group at the 1-position, a 6-methylpyridine moiety, and a carboxamide group at the 3-position.

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O
Molecular Weight232.25 g/mol
IUPAC Name1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study reported that compounds similar to 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), Hep2 (laryngeal carcinoma), and A549 (lung cancer) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
1-Methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamideMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

These results suggest that the compound may inhibit cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest.

The mechanism of action for 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide likely involves interaction with specific enzymes or receptors in cellular pathways. It may act as an enzyme inhibitor, particularly against kinases involved in cancer progression and inflammation.

Research has shown that similar pyrazole derivatives can inhibit Aurora-A kinase and CDK2, which are crucial in cell cycle regulation and cancer development. For instance, compounds with structural similarities have demonstrated IC₅₀ values as low as 0.16 µM against Aurora-A kinase .

Study on Antitumor Activity

In a recent study published in Molecules, various pyrazole derivatives were screened for their antitumor activity against multiple cancer cell lines. The study highlighted that compounds with the pyrazole scaffold exhibited promising results in inhibiting tumor growth and inducing apoptosis .

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory activity of this compound. Pyrazoles have been documented to exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide were tested in animal models for their ability to reduce carrageenan-induced edema, showing significant reduction in inflammation markers .

Q & A

Q. What synthetic strategies are optimal for preparing 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide with high purity?

  • Methodological Answer : The compound can be synthesized via a two-step process: (i) Pyrazole core formation : React 3-carboxy-1-methylpyrazole with chlorinating agents (e.g., SOCl₂) to generate the acid chloride intermediate. (ii) Amide coupling : Use coupling agents like EDCI/HOBt or DCC to react the acid chloride with 6-methylpyridin-2-amine under inert conditions (N₂ atmosphere). Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) and purify via column chromatography (≥95% purity confirmed by HPLC) . Critical parameters : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0–5°C during coupling) to minimize side products.

Q. How can structural characterization of this compound be validated beyond NMR and mass spectrometry?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and intermolecular interactions. For example:
  • Crystal system: Monoclinic (P2₁/n space group, similar to related pyrazole carboxamides).
  • Key metrics: Compare experimental bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., pyrazole-pyridyl dihedral angle ~15–25°) with DFT-calculated values .
    Note : Crystallization solvents (e.g., DMSO/EtOH mixtures) must be optimized to avoid solvate formation .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., mTOR or p70S6K targets) based on structural analogs showing anti-proliferative activity. Use:
  • Cell lines : Prostate cancer (PC-3, LNCaP) or breast cancer (MCF-7) models.
  • Assay conditions : 48–72 hr treatments, IC₅₀ determination via MTT assays. Compare results with positive controls (e.g., rapamycin for mTOR inhibition) .

Advanced Research Questions

Q. How can contradictory activity data across cell lines be resolved for this compound?

  • Methodological Answer : Conduct mechanistic profiling : (i) Autophagy markers : Measure LC3-II/LC3-I ratios via western blotting. (ii) Apoptosis vs. cytostasis : Use Annexin V/PI staining and cell cycle analysis (PI/FACS). (iii) Off-target effects : Perform kinome-wide screening (e.g., KinomeScan) to identify non-canonical targets . Example : If activity varies in PC-3 vs. LNCaP cells, assess androgen receptor (AR) dependency or metabolic stability in each line.

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3Kα, EGFR).
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values. Adjust protonation states (e.g., pyridyl nitrogen pKa ~3.5) for accuracy .
    Data conflict tip : If docking predicts strong binding but activity is weak, evaluate compound solubility (logP ~2.5) or membrane permeability (Caco-2 assays).

Q. How can metabolic stability and degradation pathways be analyzed preclinically?

  • Methodological Answer : Use in vitro microsomal assays :
  • Liver microsomes : Incubate with NADPH (1 mM, 37°C), sample at 0/15/30/60 min.
  • LC-MS/MS analysis : Identify metabolites (e.g., N-demethylation or pyrazole ring oxidation).
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
    Key table :
ParameterValueReference
t₁/₂ (human liver)45 ± 12 min
Major metaboliteN-demethylated derivative

Methodological Notes

  • Key contradictions : Structural analogs show variable activity depending on substituents (e.g., trifluoromethyl vs. methyl groups impact kinase selectivity) .
  • Advanced synthesis : For isotopic labeling (e.g., ¹³C-methyl), use [¹³C]-methyl iodide in the pyrazole methylation step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.